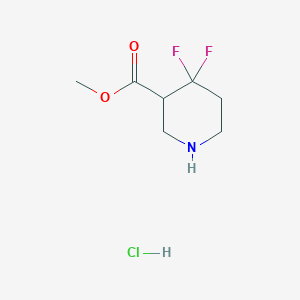

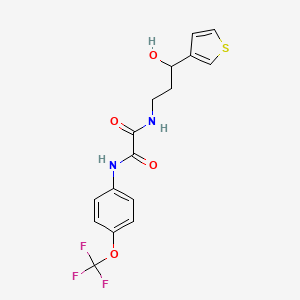

![molecular formula C15H19N3O4S B2404426 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1164539-66-5](/img/structure/B2404426.png)

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide” belong to a class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various fields such as medicinal chemistry and material science due to their diverse biological activities and optical properties .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with a carboxylic acid . The synthesis often involves the use of catalysts and may require specific reaction conditions .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and can be functionalized through electrophilic or nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their specific structure. Generally, they are crystalline solids with a characteristic smell. They are moderately polar, allowing them to have good solubility in common organic solvents .Applications De Recherche Scientifique

Thiazolide Derivatives in Cancer Research

Thiazolides, including compounds structurally related to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide, have been studied for their potential in cancer treatment. These compounds have shown efficacy in inducing apoptosis in colorectal tumor cells. Specifically, the interaction with glutathione S-transferase of class Pi 1 (GSTP1), a detoxification enzyme overexpressed in various tumors, is crucial for thiazolide-induced apoptosis in colorectal cancer cells (Brockmann et al., 2014).

Thiazolides in Cystic Fibrosis Treatment

Another application of thiazolide derivatives is in the treatment of cystic fibrosis. Research has identified compounds in this class that correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, with specific structural variations enhancing their effectiveness (Yu et al., 2008).

Antitubulin Activity and Anticancer Properties

Certain derivatives of thiazolides demonstrate potent antitubulin activity, showing significant cytotoxicity against human cancer cell lines. These compounds disrupt cell-cycle progression and induce apoptotic cell death, highlighting their potential as anticancer agents (Kamal et al., 2014).

Role in Atopic Dermatitis and Metabolic Pathways

Thiazolide derivatives also exhibit activity against atopic dermatitis through suppression of specific receptors. Studies on their metabolism in human liver microsomes reveal pathways involving cytochrome P450 enzymes, indicating their therapeutic potential for inflammation (Song et al., 2014).

Antimicrobial and Antiparasitic Effects

Thiazolides, including nitazoxanide, show broad-spectrum activity against helminths, protozoa, enteric bacteria, and viruses. The structural modifications of these compounds, such as replacing the nitro group with other functional groups, significantly impact their antimicrobial and antiparasitic activities (Hemphill et al., 2012).

Hepatitis B Virus Replication Inhibition

Thiazolides also inhibit hepatitis B virus replication. The structural parameters of these compounds, particularly the presence of a nitro group, are critical for their antiviral activity. This research provides insights into the development of effective hepatitis B treatments (Stachulski et al., 2011).

Safety And Hazards

Orientations Futures

The study of benzothiazoles is an active area of research due to their diverse biological activities and potential applications in material science . Future research may focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and exploration of their potential applications.

Propriétés

IUPAC Name |

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-15(2,3)13(19)16-14-17(7-8-22-4)11-6-5-10(18(20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBJRDPHVMWSGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

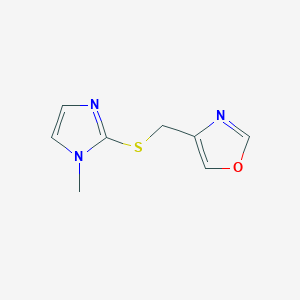

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)

acetate](/img/structure/B2404355.png)

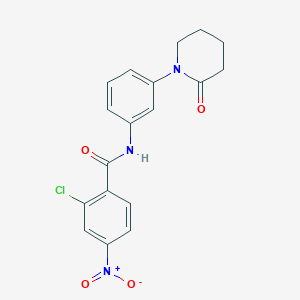

![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)

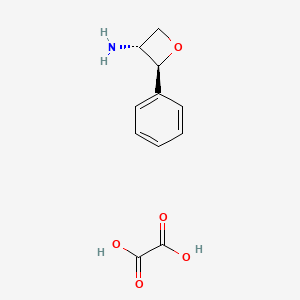

![methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate](/img/structure/B2404359.png)

![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2404362.png)

![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2404366.png)